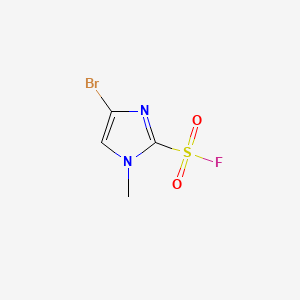
4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonylation. The bromination can be carried out using bromine in acetic acid, while the sulfonylation can be achieved using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective processes. One such method includes the use of isopropyl magnesium chloride for selective debromination, which avoids the formation of regioisomers and ensures high yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the imidazole compound.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a useful tool in studying enzyme function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the sulfonyl fluoride group.
4-Bromo-1,2-dimethyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
Uniqueness
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups, which confer distinct reactivity and potential for covalent modification of biological targets .
Propriétés
Formule moléculaire |
C4H4BrFN2O2S |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
4-bromo-1-methylimidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3 |
Clé InChI |
WCVKLRUJEKFCNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1S(=O)(=O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















